1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol
Overview
Description
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol is a chemical compound with the molecular formula C7H10F6O3 . It has an average mass of 256.143 Da and a monoisotopic mass of 256.053406 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9F3O2/c6-5(7,8)4-10-3-1-2-9/h9H,1-4H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a molecular weight of 158.12 .Scientific Research Applications
Application in Reaction Processes
- Development of Alkylthio Propanols : A study by Atavin et al. (1966) explores the synthesis of 2,2-bis-(alkylthio)-propan-1-ols through the reaction of 2-methyl-2-(hydroxymethyl)-1,3-dioxolan with mercaptans, a process potentially applicable to 1,3-bis(2,2,2-trifluoroethoxy)propan-2-ol derivatives (Atavin et al., 1966).
Application in Polymerization and Material Sciences
- Synthesis of Glass-forming Monomers and Polymers : Andrikaityte et al. (2012) synthesized three glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers, revealing their potential in the development of materials with specific optical, photophysical, electrochemical, and thermal properties (Andrikaityte et al., 2012).
Application in Environmental Sciences
- CO2 Absorption Properties : Qian et al. (2020) investigated CO2 absorption capabilities of several 1,3-diethers based on glycerol skeletons, including this compound. This research highlights its potential use in environmental applications, particularly in greenhouse gas emission control (Qian et al., 2020).
Application in Chemical Synthesis
Synthesis of Schiff Base Derivatives : Khalid et al. (2018) conducted a study on Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol, which suggests potential applications in the synthesis of complex organic compounds (Khalid et al., 2018).
Formation of Novel Metal Complexes : Doman et al. (1989) described the synthesis of a mononuclear Cu(II) complex of 1,3-bis(N-methylimidazolimine)propan-2-ol, indicating its role in forming new metal complexes with potential applications in various fields including catalysis and materials science (Doman et al., 1989).
Application in Adhesive Technologies
- Development of Adhesive Polymers : Moszner et al. (2006) synthesized 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate, a derivative of this compound, for use in adhesive polymers, demonstrating its potential in the field of material sciences and adhesives (Moszner et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Pharmacokinetics
The compound’s molecular weight is 25614300 , which may influence its pharmacokinetics.
Action environment
The compound should be stored in a dry, cool, well-ventilated area . Environmental factors such as temperature and humidity may influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1,3-bis(2,2,2-trifluoroethoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F6O3/c8-6(9,10)3-15-1-5(14)2-16-4-7(11,12)13/h5,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVALLQVUBHVQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(F)(F)F)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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